3-Amino-N-(4-methoxyphenyl)propanamide is classified as an amide, specifically a propanamide derivative. It is recognized for its role as a building block in organic synthesis and as a reagent in biochemical assays and enzyme studies .
The synthesis of 3-Amino-N-(4-methoxyphenyl)propanamide typically involves several key steps:
The molecular structure of 3-Amino-N-(4-methoxyphenyl)propanamide can be described as follows:
The compound's structure allows for hydrogen bonding due to the presence of both the amino and carbonyl groups, which can influence its reactivity and interaction with biological targets .
3-Amino-N-(4-methoxyphenyl)propanamide can participate in various chemical reactions:
The mechanism of action for 3-Amino-N-(4-methoxyphenyl)propanamide involves its interaction with specific biological targets such as enzymes and receptors. It has been noted for potential inhibitory effects on enzymes involved in inflammatory pathways, suggesting possible applications in anti-inflammatory therapies .
3-Amino-N-(4-methoxyphenyl)propanamide exhibits several notable physical and chemical properties:
3-Amino-N-(4-methoxyphenyl)propanamide has diverse applications across various scientific fields:
A fundamental route to synthesize 3-amino-N-(4-methoxyphenyl)propanamide involves a Michael addition reaction between 4-methoxyaniline and acrylonitrile. This reaction proceeds under mild conditions (60–70°C) in aqueous or alcoholic solvents, forming the intermediate 3-(4-methoxyphenyl)aminopropanenitrile. The nitrile group is subsequently hydrolyzed to the primary amide using concentrated hydrochloric acid or potassium hydroxide at elevated temperatures (80–100°C). This pathway achieves moderate yields (65–75%) but requires meticulous control of hydrolysis conditions to prevent over-hydrolysis to the carboxylic acid derivative. The reaction’s selectivity is heavily influenced by the stoichiometry of acrylonitrile and reaction time, with excess acrylonitrile leading to bis-adduct impurities [4].
Table 1: Michael Addition-Hydrolysis Pathway Optimization Parameters
Parameter | Optimal Range | Effect on Yield/Purity |
---|---|---|
Temperature | 60–70°C (Addition) | <70°C minimizes decomposition |
Hydrolysis Catalyst | 6N HCl | >90% nitrile conversion |
Reaction Time | 8–10 hours (Hydrolysis) | Shorter times yield incomplete hydrolysis |
Solvent | Ethanol-Water (3:1) | Maximizes solubility of intermediates |
The hydrochloride salt form (CAS 57500-81-9) is critical for improving the compound’s crystallinity and aqueous solubility. Hydrolysis of the nitrile intermediate under acidic conditions (e.g., 6N HCl) directly yields 3-amino-N-(4-methoxyphenyl)propanamide hydrochloride. This single-step hydrolysis/salification avoids isolation of the free base, which is hygroscopic and challenging to purify. The hydrochloride salt precipitates with high purity (≥97%) upon cooling and is isolated via filtration [6] [9]. Recrystallization from methanol-diethyl ether mixtures further enhances purity to >99%, confirmed by HPLC. The salt formation step also stabilizes the amine against oxidation during storage, making it the preferred form for commercial standards [9].
Table 2: Hydrochloride Salt Properties vs. Free Base
Property | Free Base | Hydrochloride Salt (CAS 57500-81-9) |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₅ClN₂O₂ |
Molecular Weight | 194.23 g/mol | 230.70 g/mol |
Solubility in Water | Low (partially soluble) | High (freely soluble) |
Storage Stability | Moderate (hygroscopic) | High (stable crystalline solid) |
Typical Purity | 90–95% | 97–99% |
An alternative pathway employs 3-chloropropionyl chloride and 4-methoxybenzylamine (PMB amine) in a Schotten-Baumann reaction. This method uses triethylamine (2.0 equiv) as a base to scavenge HCl generated during amide bond formation. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions, yielding N-(4-methoxybenzyl)-3-chloropropanamide. Subsequent nucleophilic displacement of the chloride with ammonia (in methanol) or phthalimide (Gabriel synthesis) furnishes the target compound. Key advantages include higher yields (80–85%) and fewer purification challenges compared to Michael addition routes. However, it requires strict moisture control and specialized handling of acid chlorides [2].
Industrial-scale synthesis utilizes continuous flow reactors to enhance reproducibility and safety. In this system, 4-methoxybenzylamine and 3-chloropropionyl chloride are pumped into a microreactor (residence time: 2–5 minutes) at 50°C, achieving near-quantitative conversion to the chloroamide intermediate. Ammonia gas is then introduced in a second reactor (100°C, 10 bar pressure), displacing chloride to form the amine. Flow chemistry reduces reaction times from hours to minutes and improves heat transfer, minimizing decomposition and by-products. Production scales exceeding 100 kg/day are feasible with this method, and yields consistently reach >90% [2].
Automated liquid-liquid extraction and crystallization units are integrated into post-reaction workup. The reaction mixture is fed into a centrifugal extractor where aqueous washes remove triethylamine hydrochloride, followed by in-line pH adjustment to precipitate the product. Automated crystallization monitors supersaturation via infrared spectroscopy to control crystal size distribution. This reduces manual handling, ensures batch-to-batch consistency, and achieves pharma-grade purity (≥99.5%) without column chromatography. Such systems cut purification time by 70% compared to batch processing [2] .
Table 3: Batch vs. Continuous Flow Production Metrics
Metric | Batch Process | Continuous Flow Process |
---|---|---|
Reaction Time | 12–24 hours | 10–15 minutes |
Typical Yield | 75–80% | 90–93% |
Temperature Control | ±5°C (variability) | ±0.5°C (precision) |
Daily Output Capacity | 20 kg | 100 kg |
Purity Consistency | 95–98% | 99–99.5% |
Modern continuous flow methods surpass traditional batch synthesis in efficiency and scalability. Traditional Michael addition routes require 3–4 isolation steps and achieve cumulative yields of 60–65%, whereas flow-based amidation completes in two stages with 90% yield. Additionally, flow processes reduce solvent consumption by 50% through integrated solvent recovery loops. Economically, the higher initial investment in flow equipment is offset by reduced labor costs and 30% lower waste disposal expenses. Purity profiles also favor novel routes: Batch-derived material typically contains 2–3% impurities (e.g., hydrolysis by-products), while flow-derived product contains ≤0.5% [2] [9].
The hydrochloride salt route remains dominant commercially due to superior stability. Sourcing data reflects this: Suppliers list the hydrochloride salt (CAS 57500-81-9) at 97% purity for $185/gram, while the free base is discontinued or unavailable in bulk [4] [9]. This aligns with industrial prioritization of forms amenable to long-term storage and handling.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1